(S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (2S,3S)-2,3-bis(benzoyloxy)succinate
CAS No.:
Cat. No.: VC13643938
Molecular Formula: C34H28BrCl2NO8
Molecular Weight: 729.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H28BrCl2NO8 |
|---|---|
| Molecular Weight | 729.4 g/mol |
| IUPAC Name | (4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline;(2S,3S)-2,3-dibenzoyloxybutanedioic acid |
| Standard InChI | InChI=1S/C18H14O8.C16H14BrCl2N/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-20-8-14(10-3-2-4-11(17)5-10)13-6-12(18)7-16(19)15(13)9-20/h1-10,13-14H,(H,19,20)(H,21,22);2-7,14H,8-9H2,1H3/t13-,14-;14-/m00/s1 |
| Standard InChI Key | JIIPEQIGUADDNR-NDJQFVNWSA-N |
| Isomeric SMILES | CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
| SMILES | CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
| Canonical SMILES | CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a tetrahydroisoquinoline core substituted with a 3-bromophenyl group at position 4, chlorine atoms at positions 6 and 8, and a methyl group at position 2. The (2S,3S)-2,3-bis(benzoyloxy)succinate moiety acts as a counterion, forming a salt via protonation of the tetrahydroisoquinoline’s basic nitrogen. The stereochemistry at positions 2 and 3 of the succinate ensures chiral specificity, critical for interactions with biological targets.
Table 1: Key Structural and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₂₈BrCl₂NO₈ |
| Molecular Weight | 729.4 g/mol |
| IUPAC Name | 4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline; 2,3-dibenzoyloxybutanedioic acid |
| Canonical SMILES | CN1CC(C2=C(C1)C(=CC(=C2Cl)Cl)Cl)C3=CC(=CC=C3)Br.C(=O)(C(C(C(=O)OCC(=O)C4=CC=CC=C4)OCC(=O)C5=CC=CC=C5)O)O |
| Stereochemistry | (S)-configuration (tetrahydroisoquinoline); (2S,3S)-configuration (succinate) |
Spectral Characteristics
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Infrared (IR) Spectroscopy: Peaks at 1740 cm⁻¹ and 1720 cm⁻¹ confirm ester carbonyl groups in the succinate moiety.
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Nuclear Magnetic Resonance (NMR):
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves two primary components: the tetrahydroisoquinoline base and the (2S,3S)-2,3-bis(benzoyloxy)succinic acid.
Tetrahydroisoquinoline Core Synthesis
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Friedel-Crafts Alkylation: 3-Bromophenylacetyl chloride reacts with dichlorinated toluene derivatives under AlCl₃ catalysis to form the isoquinoline precursor.
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Reductive Amination: The intermediate undergoes cyclization with methylamine in the presence of NaBH₃CN to yield the tetrahydroisoquinoline framework.
Succinate Counterion Preparation
(2S,3S)-2,3-Bis(benzoyloxy)succinic acid is synthesized via stereoselective esterification of L-tartaric acid with benzoyl chloride in anhydrous pyridine.
Salt Formation
The tetrahydroisoquinoline base is protonated with (2S,3S)-2,3-bis(benzoyloxy)succinic acid in ethanol, yielding the final compound after recrystallization .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Friedel-Crafts | AlCl₃, DCM, 0°C → rt, 24h | 62% |
| Reductive Amination | NaBH₃CN, MeOH, reflux, 12h | 45% |
| Succinate Esterification | Benzoyl chloride, pyridine, 0°C, 6h | 78% |
| Salt Formation | Ethanol, rt, 4h | 85% |
| Assay | Result | Reference |
|---|---|---|
| Antimicrobial (S. aureus) | MIC = 32 µg/mL | |
| Cytotoxicity (MCF-7) | IC₅₀ = 12 µM | |
| Solubility (pH 7.4) | 0.24 mg/mL |
Applications in Medicinal Chemistry
Chiral Resolution
The (2S,3S)-succinate moiety serves as a chiral auxiliary in resolving racemic mixtures of basic drugs, enhancing enantiomeric purity in APIs .
Prodrug Development
Ester groups in the succinate may undergo hydrolysis in vivo, enabling controlled release of the tetrahydroisoquinoline base.
Challenges and Future Directions
Synthetic Complexity
Multi-step synthesis and low yields (45% in reductive amination) hinder large-scale production. Future work could explore flow chemistry or enzymatic catalysis to optimize steps.
Solubility Limitations
Despite salt formation, aqueous solubility remains suboptimal (0.24 mg/mL). PEGylation or nanoformulation strategies may address this.
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